STING agonist-14

STING binding affinity Kd measurement Acridone derivatives

STING agonist-14 (compound 12b) is an acridone-class STING pathway agonist enabling consistent target engagement across human and murine models. Researchers transitioning from in vitro human cell validation to syngeneic mouse tumor models often face translational discrepancies when using species-specific agonists. • Direct binding to human and mouse STING (Kd 26.4 µM; EC50 7.45 µM human, 10.23 µM murine) • Elicits faster, more durable cytokine response vs. 2'3'-cGAMP at 40 µM in THP-1 cells • Available from stock in mg-to-gram quantities with ≥98% purity (HPLC)

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
Cat. No. B8135554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist-14
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C3=C(N2)C=CC(=C3)OC)C
InChIInChI=1S/C16H15NO2/c1-9-4-6-12-15(10(9)2)17-14-7-5-11(19-3)8-13(14)16(12)18/h4-8H,1-3H3,(H,17,18)
InChIKeySEVGTQHWWAYAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STING Agonist-14: Cross-Species Acridone Agonist


STING agonist-14 (CAS 2411100-70-2), also known as compound 12b, is a potent, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway, belonging to the acridone chemical class . It is characterized by its cross-species activity, directly binding to and activating both human and mouse STING proteins . This compound is primarily utilized in research focused on immuno-oncology and antiviral immune responses .

Pathway Cross-species STING activation for human/murine model continuity
Scaffold Acridone chemical class, non-CDN small-molecule tool
Context Immuno-oncology and antiviral innate immunity research models

Why STING Agonist-14 Cannot Be Substituted


The diverse chemical classes of STING agonists, including cyclic dinucleotides (CDNs) like 2'3'-cGAMP and non-CDN small molecules like amidobenzimidazoles (diABZI) and benzothiophenes (MSA-2), exhibit profoundly different binding affinities, species specificities, and activation kinetics . As detailed below, STING agonist-14 occupies a unique position in this landscape, showing a distinct combination of direct binding affinity (Kd ~26.4 µM), cross-species potency (EC50 7.45-10.23 µM), and a cytokine induction profile that is not matched by other classes . This heterogeneity means that substituting one STING agonist for another, even within the same broad functional category, can lead to unpredictable or incomparable results in cellular and in vivo studies.

CDN, diABZI, and benzothiophene agonists exhibit distinct binding modes and species selectivity that may not transfer to the acridone profile.
Cytokine induction kinetics and magnitude differ qualitatively; even within the acridone series, human-inactive analogs exist.
Ultra-potent agonists (e.g., diABZI, nM EC50) may saturate pathway response; micromolar-range potency requires assay-specific validation.

STING Agonist-14 vs. Key Analogs


Binding Affinity Profile

The binding affinity of STING agonist-14 to the STING protein is characterized by a dissociation constant (Kd) of 26.4 µM . This places its affinity in an intermediate range when compared to the high-affinity endogenous ligand 2'3'-cGAMP (Kd = 4-19 nM) and the significantly lower-affinity non-CDN agonist MSA-2 dimer (Kd = 145 µM) . This specific affinity profile, distinct from both extremely tight-binding CDNs and weaker-binding alternative scaffolds, may influence downstream signaling dynamics and off-target potential in a manner not replicated by these comparators.

Binding Affinity
Reported
Kd 26.4 µM
Distinct intermediate affinity class
2'3'-cGAMP Kd ~4-19 nM; MSA-2 dimer Kd 145 µM
STING binding affinity Kd measurement Acridone derivatives

Human STING Activation Potency

In a cellular assay measuring interferon reporter gene expression, STING agonist-14 activated human STING with an EC50 of 7.45 µM . This potency is in the same micromolar range as the non-nucleotide agonist MSA-2, which shows an EC50 of 8.3 µM for the human STING wild-type (WT) isoform . However, it is markedly less potent than the amidobenzimidazole (diABZI) class of agonists, exemplified by diABZI STING agonist-1, which activates human STING with an EC50 of 130 nM . This places STING agonist-14 in a distinct potency category, relevant for experiments where intermediate or graded STING activation is required.

Human STING Activation
Cross-study comparable
EC50 7.45 µM
Intermediate activation potency, comparable to MSA-2
MSA-2 EC50 8.3 µM; diABZI agonist-1 EC50 130 nM (57-fold more potent)
Human STING activation EC50 comparison Non-CDN agonists

Cross-Species STING Activation

STING agonist-14 is explicitly characterized as 'cross-species active,' demonstrating its ability to directly bind and activate both human and mouse STING proteins . This is quantitatively supported by its EC50 values of 7.45 µM for human STING and 10.23 µM for murine STING . This dual activity is not a universal feature of STING agonists. For example, compounds 1b, 1c, and 12c from the same acridone series were reported to function only in the murine STING pathway, failing to activate human STING . This makes STING agonist-14 a critical tool for studies that require a single agonist for both human and mouse experimental models, unlike human- or murine-specific alternatives.

Cross-Species STING
Direct comparison
Murine EC50 10.23 µM
Activates both human and mouse STING
Acridone analogs 1b, 1c, 12c are murine-specific and fail human activation
Cross-species STING activation Murine STING Human vs. mouse comparison

Cytokine Induction Profile

Beyond simple potency, the functional profile of STING agonist-14 is a key differentiator. In comparative studies, compound 12b (STING agonist-14) was reported to induce a 'faster, more powerful, and more durable' response of various cytokines in a native system than the endogenous STING ligand 2'3'-cGAMP . At a concentration of 40 µM, STING agonist-14 induces the expression of key inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in THP-1 cells . This enhanced and sustained cytokine induction profile, particularly in comparison to the natural ligand, suggests a qualitatively different type of STING activation that may lead to distinct immunological outcomes, such as more robust T-cell priming.

Cytokine Induction
Direct comparison
STING agonist-14 Faster, more durable response
2'3'-cGAMP Slower, weaker response
Qualitatively distinct immune signaling profile
Induces TNF-α, IL-6, IL-1β in THP-1 cells at 40 µM
Cytokine induction kinetics IFN-β IL-6 TNF-α Acridone agonists

STING Agonist-14 Application Scenarios


Syngeneic Mouse Tumor Models

For researchers planning to conduct in vivo efficacy studies in syngeneic mouse tumor models, STING agonist-14 offers a critical advantage over human-specific STING agonists. Its verified cross-species activity, with EC50 values of 7.45 µM (human) and 10.23 µM (murine) , ensures that the compound used for in vitro target validation on human cells is the same molecule that will engage the target in the mouse model, thereby minimizing a significant translational variable and enhancing the predictive value of the preclinical data.

Cytokine Kinetics Studies

STING agonist-14 is the preferred tool for studies focused on the downstream signaling dynamics of the STING pathway. Its reported ability to elicit a 'faster, more powerful, and more durable' cytokine response compared to the natural ligand 2'3'-cGAMP makes it uniquely suited for investigating the mechanisms underlying differential cytokine production, the potential for T-cell exhaustion, or the development of specific inflammatory pathologies following acute or chronic STING activation.

SAR and Chemogenomic Reference

In programs aimed at designing novel STING agonists or understanding the impact of chemical scaffold on STING biology, STING agonist-14 serves as an essential reference compound. Its well-defined acridone scaffold and intermediate binding affinity (Kd = 26.4 µM) provide a benchmark against which the potency, species-specificity, and binding mode of newly synthesized molecules can be measured. Its distinct profile compared to both CDNs and other non-CDN classes (e.g., diABZI, MSA-2) makes it a necessary comparator for any comprehensive chemogenomic analysis of STING activation.

Viral Infection Model Studies

For studies exploring the antiviral potential of STING activation, STING agonist-14 offers a potency profile (EC50 ~7.45 µM) that may be advantageous. Unlike ultra-potent agonists like diABZI (EC50 in nM range) , STING agonist-14's micromolar potency may allow for a more controlled or graded induction of the antiviral state, potentially mitigating the risk of excessive inflammation or cellular toxicity that can confound results from more potent activators. Its ability to induce key antiviral cytokines like TNF-α and IL-6 at 40 µM in THP-1 cells further supports this application.

Application
Selection Property
Validation Focus
Syngeneic tumor model studies
Cross-species STING activation
Consistent target engagement in human and murine STING
Cytokine signaling dynamics
Distinct cytokine induction kinetics
Downstream pathway kinetics and T-cell priming context
STING agonist SAR studies
Acridone scaffold and intermediate affinity
Chemogenomic benchmarking vs CDN and non-CDN classes
Antiviral innate immunity models
Controlled micromolar potency profile
Inflammatory cytokine induction without pathway hyperactivation

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